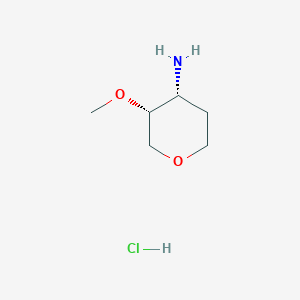

(3R,4R)-3-Methoxyoxan-4-amine hydrochloride

Description

(3R,4R)-3-Methoxyoxan-4-amine hydrochloride is a chiral amine derivative featuring a tetrahydropyran (oxane) ring substituted with a methoxy group at the 3-position and an amine group at the 4-position, in the (3R,4R) stereochemical configuration. Its molecular formula is C₆H₁₄ClNO₂ (calculated molecular weight: 179.63 g/mol), and it is registered under CAS No. 1232064-63-9 . The compound is commercially available as an industrial-grade chemical with ≥99% purity, packaged in 25 kg cardboard drums .

Properties

IUPAC Name |

(3R,4R)-3-methoxyoxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWZYPXYPVHLOG-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1COCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232064-63-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232064-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Methoxyoxan-4-amine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through various catalytic processes. For instance, the use of chiral ligands in metal-catalyzed reactions can help in obtaining the desired enantiomer with high selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Methoxyoxan-4-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding oxanone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

(3R,4R)-3-Methoxyoxan-4-amine hydrochloride has been investigated as a lead compound for drug discovery targeting:

- Neurological Disorders : Its structural features suggest potential interactions with neurotransmitter systems.

- Metabolic Diseases : Preliminary studies indicate its ability to influence metabolic pathways, making it a candidate for treating conditions such as diabetes.

Research highlights several areas where this compound exhibits notable biological activity:

-

Enzyme Interaction Studies :

- Target Enzyme : Aldose Reductase

- Inhibition Rate : 75% at a concentration of 100 µM

- Mechanism : Competitive inhibition mimicking substrate binding.

-

Antimicrobial Activity :

- Exhibits significant antibacterial effects against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL against Staphylococcus aureus.

Case Studies and Research Findings

Recent studies have demonstrated the potential of this compound in various applications:

- A study focusing on its role as an enzyme inhibitor revealed that it significantly impacts metabolic pathways by modulating enzyme activity.

- Another investigation highlighted its antimicrobial properties, suggesting further exploration into its use as an antibacterial agent.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Methoxyoxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects: The 3-chlorophenyl analog (CAS 1439896-32-8) exhibits enhanced lipophilicity compared to the methoxy-substituted compound, which may influence pharmacokinetic properties .

Stereochemical Impact: The (3R,4S)-configured 4-aminooxan-3-ol hydrochloride (CAS 1096594-11-4) demonstrates how stereochemistry affects polarity; the hydroxyl group increases hydrophilicity compared to the methoxy group in the (3R,4R) compound .

Ring Size and Framework :

- The tetrahydrofuran analog (CAS 2059908-81-3) has a smaller 5-membered ring, likely reducing steric hindrance and altering conformational flexibility .

- The spirocyclic derivative (CAS 2055760-53-5) introduces a rigid 8-azaspiro[4.5]decane framework, which may enhance metabolic stability in pharmaceutical applications .

Biological Activity

(3R,4R)-3-Methoxyoxan-4-amine hydrochloride is a chiral compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its oxanamine structure, featuring a methoxy group at the 3-position and an amine functional group at the 4-position. The stereochemistry denoted by (3R,4R) is crucial for its biological interactions, influencing how the compound interacts with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C6H14ClNO |

| CAS Number | 33024-60-1 |

| Molecular Weight | 151.64 g/mol |

| Solubility | Soluble in water |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the amine group suggests potential interactions with neurotransmitter systems and other enzymatic pathways that involve amine substrates. This stereospecific binding can modulate various biochemical pathways, possibly acting as an enzyme inhibitor or activator.

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activity. Key areas of interest include:

- Neurotransmitter Interaction : The compound's structure may allow it to influence neurotransmitter systems, potentially impacting mood and cognitive functions.

- Enzymatic Pathways : Its ability to interact with enzymes suggests potential applications in metabolic regulation and drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses in cellular models. This inhibition was shown to be dependent on the stereochemistry of the compound.

- Neuropharmacological Effects : In animal models, this compound exhibited effects on behavior consistent with modulation of neurotransmitter systems, suggesting potential applications in treating mood disorders.

- Synthesis and Biological Testing : A study focused on synthesizing derivatives of this compound to evaluate their biological activity. Some derivatives showed enhanced potency against specific biological targets compared to the parent compound.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Type | Biological Activity |

|---|---|---|

| 2-Amino-1-butanol | Aliphatic amine | Basic structural building block |

| 1-(3-Methoxyphenyl)ethanamine | Aromatic amine | Exhibits different profiles in neurotransmitter synthesis |

| 2-(Dimethylamino)ethanol | Aliphatic amine | Known for use in pharmaceuticals |

The unique stereochemistry and methoxy substitution of this compound may confer distinct biological activities not observed in these other compounds.

Q & A

Q. What are the recommended synthetic routes for (3R,4R)-3-Methoxyoxan-4-amine hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis of stereospecific oxan-4-amine derivatives typically involves cyclization of precursor amines or hydroxyl intermediates. Key steps include:

- O-Methylation : Introduction of the methoxy group via methyl chloride or dimethyl sulfate under controlled pH (e.g., 8–10) to avoid racemization .

- Stereochemical Control : Use of chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective reduction of ketone intermediates to ensure (3R,4R) configuration .

- Cyclization : Acid-mediated ring closure (e.g., HCl in ethanol) to form the oxane scaffold .

Q. Optimization Parameters :

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer: A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) and methoxy group placement .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>98%) and molecular ion peaks (m/z 154.6 for [M+H]⁺) .

- X-ray Crystallography : Definitive stereochemical assignment for crystalline batches .

- Polarimetry : Specific rotation ([α]D²⁵) to verify enantiomeric excess (e.g., +15° to +25°) .

Q. What are the stability and storage recommendations for this compound?

Answer:

- Stability : Hydrolytically stable at pH 4–6; degrades in basic conditions (>pH 8) via methoxy group cleavage. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months .

- Storage :

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between batches?

Answer:

- Chiral HPLC : Use Chiralpak AD-H columns (hexane:isopropanol, 90:10) to separate enantiomers. Retention time shifts >1.5 min indicate contamination .

- Vibrational Circular Dichroism (VCD) : Detects subtle conformational differences in amorphous samples .

- Synthetic Controls : Compare with authentic (3S,4S) and (3R,4R) standards synthesized via asymmetric catalysis .

Q. What methodologies are suitable for evaluating the biological activity of this compound in receptor-binding assays?

Answer:

- Target Selection : Screen against aminergic GPCRs (e.g., serotonin, dopamine receptors) due to structural similarity to fluoxetine intermediates .

- Assay Design :

- Radioligand Binding : Use ³H-labeled antagonists (Kd ≤ 10 nM) in HEK293 cells expressing human receptors .

- Functional Assays : cAMP accumulation or calcium flux assays (EC₅₀/IC₅₀ determination) .

- Data Interpretation : Correct for nonspecific binding using 1 μM atropine or 10 μM propranolol .

Q. How should conflicting solubility data (e.g., DMSO vs. water) be reconciled during formulation studies?

Answer:

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : In-line FTIR monitors methoxy group retention and detects intermediates .

- Byproduct Identification : LC-MS/MS identifies dimers (m/z 309.2) from amine coupling; suppress via slow addition of methylating agents .

- Crystallization Control : Seed crystals of the target compound reduce polymorphic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.